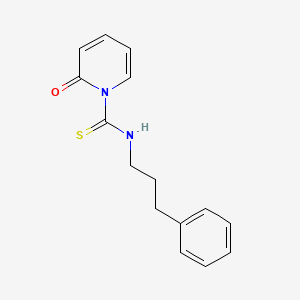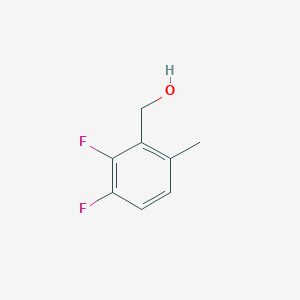
3-Chloro-2,4-dibromo-6-fluoroiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,4-dibromo-6-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6HBr2ClFI and a molecular weight of 414.24 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine, bromine, fluorine, and iodine) attached to a benzene ring, making it a unique and versatile chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-dibromo-6-fluoroiodobenzene typically involves the halogenation of a benzene derivative. The process may include multiple steps of selective halogenation using reagents such as bromine, chlorine, fluorine, and iodine under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure the selective introduction of halogen atoms at specific positions on the benzene ring .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,4-dibromo-6-fluoroiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide, potassium fluoride, and other nucleophiles can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzene compounds .
Aplicaciones Científicas De Investigación
3-Chloro-2,4-dibromo-6-fluoroiodobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,4-dibromo-6-fluoroiodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-fluoroiodobenzene: A polyhalobenzene with similar halogenation patterns but fewer halogen atoms.
2,6-Dibromo-3-chloro-4-fluoroaniline: Another polyhalogenated benzene derivative with different functional groups.
Uniqueness
This makes it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
1000573-51-2 |
|---|---|
Fórmula molecular |
C6HBr2ClFI |
Peso molecular |
414.23 g/mol |
Nombre IUPAC |
1,3-dibromo-2-chloro-5-fluoro-4-iodobenzene |
InChI |
InChI=1S/C6HBr2ClFI/c7-2-1-3(10)6(11)4(8)5(2)9/h1H |
Clave InChI |
MLAWQSGYGJZQIP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Cl)Br)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)

![5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13093255.png)
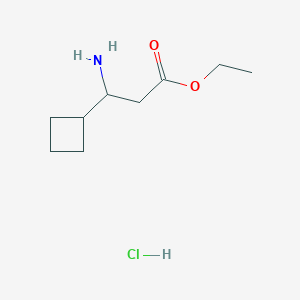

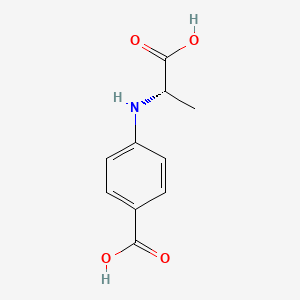
![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)
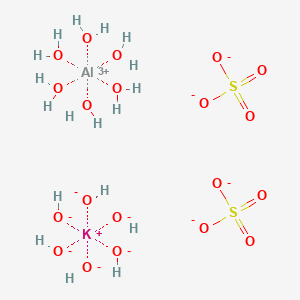
![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)
